Dihydrodehydrodiconiferyl alcohol

Description

Contextualization within Lignan (B3055560) and Neolignan Research

Lignans (B1203133) and neolignans are a large class of natural products characterized by the coupling of two phenylpropane units. nih.gov Conventionally, the classification into these two groups is based on the type of linkage between the C6-C3 monomeric units. Lignans are defined by an 8-8' linkage, whereas neolignans are formed by any other type of carbon-carbon bond between the two units. nih.gov

Dihydrodehydrodiconiferyl alcohol is classified as a dihydrobenzofuran neolignan. rsc.orgnih.govresearchgate.net Its structure arises from the 8-5' coupling of two coniferyl alcohol units, followed by intramolecular cyclization and subsequent reduction. researchgate.net This places it within the neolignan category, a group of compounds known for their diverse biological activities and structural complexity. The study of neolignans like this compound is significant for chemotaxonomy, as their distribution can be characteristic of certain plant families, such as the Lauraceae. nih.gov

Historical Perspectives on Structural Elucidation and Revision

The determination of the precise chemical structure of natural products is a fundamental aspect of phytochemical research. In the case of this compound, its structural history is intertwined with that of another natural product, lawsonicin.

Lawsonicin was initially isolated from the plant Lawsonia alba and its structure was proposed in 2003. researchgate.net However, this proposed structure was later questioned as it could not be rationalized by the established biosynthetic pathways for monolignol dimerization. researchgate.net Subsequent research, involving a comparison of spectral data, led to a significant revision. rsc.orgnih.govresearchgate.net

It was demonstrated that the spectral data for lawsonicin were identical to those of the known dihydrobenzofuran neolignan, (rac)-trans-dihydrodehydrodiconiferyl alcohol. rsc.orgnih.govresearchgate.net This finding conclusively established that lawsonicin and this compound are the same compound. rsc.orgnih.govresearchgate.net The identity was further confirmed through the chemical synthesis of this compound, which provided a sample for direct comparison. rsc.orgnih.govresearchgate.net This revision highlighted the importance of rigorous spectroscopic analysis and biosynthetic considerations in the structural elucidation of natural products.

Significance in Plant Biochemistry and Secondary Metabolism

This compound, as a secondary metabolite, is a product of specialized metabolic pathways in plants. nih.govnih.gov Secondary metabolites are not essential for the primary functions of growth and development but are crucial for the plant's interaction with its environment. The biosynthesis of this compound is part of the broader phenylpropanoid pathway, which generates a wide array of compounds from the amino acid phenylalanine.

This neolignan has been identified in various plant species, including Hibiscus taiwanensis and Picea glehnii. nih.gov Its presence in different plant taxa suggests its potential role in plant defense mechanisms. Research has shown that enzymes such as phenylcoumaran benzylic ether reductases are involved in the metabolism of this compound and related compounds, pointing to their integration into the plant's defense system. ebi.ac.uk The study of such compounds and their biosynthetic pathways enhances our understanding of the complex chemical ecology of plants and their strategies for survival.

Structure

3D Structure

Properties

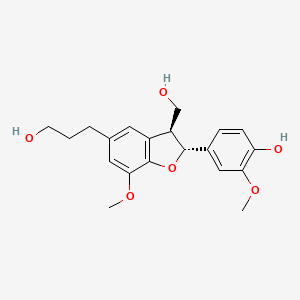

IUPAC Name |

4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLZVJIHPWRSQQ-HNAYVOBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272203 | |

| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28199-69-1 | |

| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28199-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution in Botanical Systems

Distribution Across Plant Families and Species

The presence of dihydrodehydrodiconiferyl alcohol has been documented in several key plant families, highlighting its widespread yet specific distribution in the plant kingdom. Research has pinpointed the compound in various tissues, from the woody heart of conifers to the leaves and stems of herbaceous plants.

This compound is a known constituent of coniferous trees. In the loblolly pine (Pinus taeda), the presence of a phenylcoumaran benzylic ether reductase that specifically acts on this compound implies the existence of the compound within the tree's tissues, likely as a component of its lignin (B12514952). nih.gov Lignin biosynthesis in Pinus taeda involves cinnamyl alcohol dehydrogenase, an enzyme crucial for the formation of monolignols, the precursors to lignans (B1203133) like this compound. nih.govnih.gov

The compound is also famously known by the synonym "Cedrusin," a name derived from its association with cedar trees (Cedrus). It has been identified in the heartwood of these coniferous trees, indicating its role as a core structural component of the wood. mdpi.com

Within the Cucurbitaceae family, research on pumpkin (Cucurbita moschata) has led to the isolation of dehydrodiconiferyl alcohol from its stems. arabjchem.orgmedchemexpress.comarabjchem.org While not identical, dehydrodiconiferyl alcohol is a closely related lignan (B3055560), and its presence strongly suggests a shared biosynthetic pathway that could also produce this compound in this plant family.

Studies of the Rubiaceae family have confirmed the presence of this compound in Hedyotis uncinella. Specifically, the stereoisomer (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol has been isolated from the whole plant, indicating its distribution throughout the organism.

In the Balsaminaceae family, the natural product known as lawsonicin, which was first isolated from Lawsonia alba (henna), has since been structurally identified as (rac)-trans-dihydrodehydrodiconiferyl alcohol. This discovery confirms the presence of the compound within this species, which is well-known for the chemical constituents of its leaves. nih.gov

The Araliaceae family is another source of this lignan. Research has confirmed the isolation of (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol from Kalopanax septemlobus, where it has been noted for its neuritogenic properties.

The Asteraceae family also features plants containing this compound. In Lactuca orientalis, a wild lettuce species, this compound and its derivatives have been found in both the roots and aerial parts of the plant. Notably, it is one of the most abundant phenolic compounds in this species.

In the case of Saussurea medusa, another member of the Asteraceae family, studies have identified various other lignans, such as arctiin, arctigenin, and arylnaphthalide lignans, in the aerial parts and whole plant. arabjchem.org However, the presence of this compound itself has not been explicitly documented in the available research.

Data Tables

Table 1: Natural Occurrence of this compound in Botanical Systems

| Family | Species | Common Name | Plant Part(s) | Compound Form |

| Pinaceae | Pinus taeda | Loblolly Pine | Wood/Heartwood (Implied) | This compound |

| Pinaceae | Cedrus spp. | Cedar | Heartwood | Cedrusin (this compound) |

| Cucurbitaceae | Cucurbita moschata | Pumpkin | Stem | Dehydrodiconiferyl alcohol (related compound) |

| Rubiaceae | Hedyotis uncinella | - | Whole Plant | (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol |

| Balsaminaceae | Lawsonia alba | Henna | Not Specified (likely leaves) | (rac)-trans-dihydrodehydrodiconiferyl alcohol |

| Araliaceae | Kalopanax septemlobus | Castor Aralia | Not Specified | (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol |

| Asteraceae | Lactuca orientalis | Wild Lettuce | Roots, Aerial Parts | This compound & derivatives |

| Asteraceae | Saussurea medusa | Snow Lotus | Aerial Parts, Whole Plant | Other lignans (Arctiin, Arctigenin, etc.) |

Root and Aerial Plant Parts

This compound is distributed in both the root systems and the aerial parts of various plants. It was identified as a natural product from Lawsonia alba, now classified as Lawsonia inermis. rsc.orgnih.gov Phytochemical analyses of L. inermis show that its roots, leaves, stems, and bark all contain a wide array of secondary metabolites, and various parts of the plant are used for medicinal purposes, indicating a broad distribution of its chemical constituents. researchgate.netplantarchives.org In the case of Eucommia ulmoides, the compound is well-documented in the bark, an aerial part of the tree.

Pith and Callus Cells

Research into plant cell cultures has provided insight into the biosynthesis of this compound and its derivatives. Studies on tobacco (Nicotiana tabacum) have shown that dehydrodiconiferyl alcohol glucosides (DCGs), which are glucosylated forms of the compound, are present in pith and callus cells. biochemjournal.com These glucosides are synthesized from coniferyl alcohol. Further research demonstrated that the aglycone, dehydrodiconiferyl alcohol, is readily taken up by plant cells and subsequently converted into its glucoside form. scirp.orgjocpr.com This suggests that the metabolic machinery to process this compound is active in these undifferentiated cell types.

Occurrence in Plant-Derived Products and Complex Biological Matrices

The presence of this compound extends to various products derived from plants and complex biological sources. Its identification in these matrices is often associated with aging processes, such as in the preparation of aged garlic extract and the maturation of spirits in wooden barrels.

Aged Garlic Extract Components

This compound has been identified as a constituent of aged garlic extract (AGE). Specifically, the dilignol compound, (+)-(2S,3R)-Dehydrodiconiferyl alcohol, is found within the hydrophobic fraction of AGE. distilling.com The isolation and identification of this compound, along with others like (−)-(2R,3S)-dihydrodehydrodiconiferyl alcohol (DDDC), were achieved through activity-guided fractionation of AGE using high-performance liquid chromatography (HPLC) to assess antioxidant properties. nih.gov

The process of creating aged garlic extract involves soaking sliced raw garlic in an aqueous alcohol solution for over 10 months. nih.gov This aging process facilitates a series of chemical and enzymatic reactions that lead to the formation of various compounds not originally present in raw garlic. nih.gov While raw garlic is rich in fructans, the aging process causes their gradual hydrolysis into monosaccharides like fructose (B13574) and glucose. nih.gov

Table 1: Lignans Identified in Aged Garlic Extract

| Compound Name | Abbreviation | Type | Reference |

|---|---|---|---|

| (+)-(2S,3R)-Dehydrodiconiferyl alcohol | DDC | Dilignol | distilling.com |

| (−)-(2R,3S)-Dihydrodehydrodiconiferyl alcohol | DDDC | Dilignol | nih.gov |

| erythro-Guaiacylglycerol-β-O-4′-coniferyl ether | nih.gov | ||

| threo-Guaiacylglycerol-β-O-4′-coniferyl ether | nih.gov |

Identification in Spirits and Oak Wood

The maturation of alcoholic beverages in wooden barrels, particularly those made from oak, is a critical step that imparts unique sensory characteristics to the final product. This is due to the extraction of a variety of chemical compounds from the wood into the spirit. researchgate.net Oak wood is composed of cellulose, hemicellulose, lignin, and other extractives. researchgate.net During the coopering process, the wood is toasted, which leads to the thermal degradation of these components and the formation of new aromatic compounds. researchgate.netmdpi.com

Lignin degradation in oak barrels releases several phenolic compounds, including phenolic aldehydes such as vanillin (B372448), syringaldehyde, coniferaldehyde, and sinapaldehyde, into the aging spirits. distilling.com These compounds are considered markers of the aging process in casks. distilling.com While these aldehydes are structurally related to coniferyl alcohol, a precursor to this compound, direct identification of this compound in spirits or oak wood used for aging is not prominently documented in the provided research. The analysis of volatile compounds from various oak woods used for aging rum has identified numerous phenol (B47542) derivatives, but not specifically this compound.

The composition of compounds extracted from oak can vary based on the oak species (e.g., American vs. European oak), geographical origin, and the level of toasting applied to the barrel. For instance, American oak is known for higher concentrations of vanillin and whiskey lactones, whereas European oak tends to have more extractable phenols.

Table 2: Key Phenolic Aldehydes Extracted from Oak Wood During Spirit Aging

| Compound Name | Source | Reference |

|---|---|---|

| Vanillin | Lignin Degradation | distilling.com |

| Syringaldehyde | Lignin Degradation | distilling.com |

| Coniferaldehyde | Lignin Degradation | distilling.com |

| Sinapaldehyde | Lignin Degradation | distilling.com |

Biosynthesis and Metabolic Pathways

Precursor Compounds and Initial Biosynthetic Steps

The journey to dihydrodehydrodiconiferyl alcohol begins with simpler, yet crucial, precursor molecules.

This compound is a dimeric structure, meaning it is formed from the joining of two identical monomeric units. rsc.org The fundamental building block for this lignan (B3055560) is coniferyl alcohol. rsc.orgnih.govrsc.org Biosynthesis experiments have demonstrated that dehydrodiconiferyl alcohol glucosides are produced directly from the dimerization of coniferyl alcohol. nih.govrsc.org This process is catalyzed by enzymes such as soluble intracellular peroxidases. nih.gov The availability of coniferyl alcohol is a key control point for the synthesis of its derivatives. nih.gov Coniferyl alcohol itself is a colorless to white solid and is one of the primary monolignols found in both gymnosperm and angiosperm plants. researchgate.net

The synthesis of coniferyl alcohol is deeply integrated within the phenylpropanoid pathway. researchgate.net This extensive metabolic network starts with the amino acid L-phenylalanine. rsc.org A series of enzymatic reactions, including deaminations, hydroxylations, O-methylations, and side-chain reductions, convert L-phenylalanine into the three major monolignols: p-coumaryl alcohol, sinapyl alcohol, and, crucially for this topic, coniferyl alcohol. rsc.org The biosynthesis of these monolignols is a significant metabolic investment for the plant. rsc.org Interestingly, coniferyl alcohol can also act as a signaling molecule, providing feedback to regulate the expression of genes within the phenylpropanoid pathway, demonstrating a highly complex level of metabolic control. rsc.org

Lignan Biosynthetic Branching and Intermediates

Once coniferyl alcohol is synthesized, it enters a specific biosynthetic branch leading to lignans (B1203133) like this compound through precise coupling mechanisms.

The dimerization process is not a simple condensation but involves the formation of highly reactive radical intermediates. This oxidative coupling is a hallmark of lignan and lignin (B12514952) biosynthesis. researchgate.net Enzymes like laccases and peroxidases catalyze the formation of phenoxy radicals from monolignols. researchgate.netnih.govresearchgate.net

The defining structural feature of this compound is the specific bond that links the two coniferyl alcohol units. This linkage occurs between the C8 position of the propane (B168953) side chain of one monolignol and the C5 position of the aromatic ring of the second. This is known as an 8-5' or β-5 linkage. rsc.orgresearchgate.netresearchgate.net While several types of linkages are possible when coniferyl alcohol radicals couple (such as 8-8' and 8-O-4'), the β-5 dimer is preferentially formed in many reaction systems. researchgate.netresearchgate.netnih.gov This specific dimerization leads to the characteristic dihydrobenzofuran core structure of dehydrodiconiferyl alcohol. rsc.org

The 8-5' radical coupling of two coniferyl alcohol molecules does not directly yield the final stable product. The reaction proceeds through a transient, highly reactive species known as a p-quinone methide intermediate. rsc.orgrsc.org This intermediate is formed following the initial C-C bond formation. rsc.orgresearchgate.net The formation of the p-quinone methide is a critical step that facilitates the subsequent reaction. rsc.orgresearchgate.net An intramolecular cyclization of this quinone methide, where the hydroxyl group of the side chain attacks the electrophilic center, is what installs the dihydrobenzofuran ring system. rsc.orgrsc.org The process is completed by an enzymatic reduction of the allylic alcohol on the side chain to furnish the "dihydro" form, resulting in this compound. rsc.orgrsc.org These quinone methide intermediates are central to the biosynthesis of various lignans and are involved in the polymerization process of lignin itself. nih.govhelsinki.fi

Intramolecular Cyclization Events

The biosynthesis of this compound involves the dimerization of two coniferyl alcohol molecules through an 8-5' radical coupling. researchgate.netrsc.orgrsc.org This oxidative coupling leads to the formation of an intermediate p-quinone methide. rsc.orgrsc.org Subsequently, a crucial intramolecular cyclization of this intermediate occurs, which establishes the characteristic dihydrobenzo[b]furan core of the molecule. rsc.orgrsc.org This cyclization is a key step that precedes the final enzymatic reduction to yield this compound. rsc.orgrsc.org

Enzymology of this compound Formation

The enzymatic machinery responsible for the synthesis of this compound includes reductases and peroxidases that catalyze specific steps in the biosynthetic pathway, ensuring the correct chemical structure is formed.

Phenylcoumaran Benzylic Ether Reductase (PCBER) Functionality

Phenylcoumaran benzylic ether reductase (PCBER) is a key enzyme that plays a critical role in the final steps of this compound biosynthesis. nih.govontosight.ai It belongs to the NADPH-dependent oxidoreductase family and is instrumental in the reduction of phenylcoumaran benzylic ethers, which are important intermediates in the formation of various lignans. ontosight.ai

PCBER catalyzes the NADPH-dependent reduction of the benzylic ether functionality in dehydrodiconiferyl alcohol to form this compound. nih.govsemanticscholar.org This enzymatic reaction is a critical step in the biosynthesis of this neolignan. nih.govsemanticscholar.org The enzyme utilizes NADPH as a cofactor, from which it specifically abstracts the 4R-hydride during the reduction process. nih.govsemanticscholar.org Studies on purified recombinant PCBER from species like Pinus taeda have confirmed its higher affinity for dehydrodiconiferyl alcohol compared to other substrates. nih.govsemanticscholar.org The function of PCBER appears to be the reduction of phenylpropanoid dimers in planta, which may contribute to the formation of antioxidants that protect the plant from oxidative damage. nih.govnih.govresearchgate.net

Table 1: PCBER Catalyzed Reaction

| Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|

| Phenylcoumaran Benzylic Ether Reductase (PCBER) | Dehydrodiconiferyl alcohol | This compound | NADPH |

A distinguishing characteristic of PCBER is its substrate specificity. While the enzyme exhibits regiospecific discrimination, it does not show the enantiospecificity observed in related enzymes like pinoresinol-lariciresinol reductases and isoflavone (B191592) reductases. nih.govsemanticscholar.org This means PCBER acts on a specific region of the substrate molecule but does not discriminate between its enantiomers (chiral mirror images). nih.govsemanticscholar.org

PCBER shares a clear evolutionary relationship with pinoresinol-lariciresinol reductases (PLRs) and isoflavone reductases (IFRs). nih.govsemanticscholar.orgnih.gov Gene sequence homology indicates that these three classes of reductases are phylogenetically linked. nih.govsemanticscholar.org All three are involved in the biosynthesis of related phenylpropanoid-derived compounds that often serve as plant defense mechanisms. nih.govsemanticscholar.org Based on these relationships, it has been proposed that PCBERs may represent the evolutionary progenitors from which PLRs and IFRs later evolved. nih.govsemanticscholar.org

Table 2: Comparison of Reductase Specificity

| Enzyme Class | Regiospecificity | Enantiospecificity |

|---|---|---|

| Phenylcoumaran Benzylic Ether Reductase (PCBER) | Yes | No |

| Pinoresinol-Lariciresinol Reductases (PLRs) | Yes | Yes |

| Isoflavone Reductases (IFRs) | Yes | Yes |

Soluble Intracellular Peroxidase Involvement in Dimerization

The initial step in the pathway, the dimerization of coniferyl alcohol, is catalyzed by a soluble intracellular peroxidase. nih.gov This enzyme facilitates the oxidative coupling of two coniferyl alcohol units to form dehydrodiconiferyl alcohol, the direct precursor for the PCBER-catalyzed reaction. nih.gov This dimerization is a fundamental step in the biosynthesis of not only this compound but also other dehydrodiconiferyl alcohol glucosides. nih.gov

Enzymes in Related Monolignol Biosynthesis (e.g., CAD)

The biosynthesis of this compound is intrinsically linked to the monolignol pathway, which produces its essential precursors. A pivotal enzyme in this pathway is Cinnamyl Alcohol Dehydrogenase (CAD). CAD is a class of NADPH-dependent enzymes that catalyzes the final, crucial step in the synthesis of monolignols. chemscene.com This reaction involves the reduction of cinnamaldehydes—specifically p-coumaraldehyde, coniferaldehyde, and sinapaldehyde—into their corresponding alcohols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. chemscene.comnih.gov

These monolignols are the fundamental building blocks for both lignin and lignans. nih.gov The CAD-catalyzed conversion of aldehydes to alcohols is essential for providing the monomers required for the subsequent oxidative coupling that forms the complex structures of these compounds. smolecule.com In higher plants, CAD is encoded by a multigene family, and different isoforms can exhibit varying substrate specificities and expression patterns, contributing to the diversity of lignin and lignan composition across different tissues and species. nih.gov For instance, studies in Arabidopsis have identified CAD-C and CAD-D as the primary genes involved in lignin biosynthesis in the floral stem. ontosight.ai

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic level. This regulation involves the expression of specific biosynthetic genes and the influence of transcriptional co-regulators that modulate enzyme activity and, consequently, metabolite accumulation.

Gene Expression Analysis (e.g., AtPCBER1 in Arabidopsis thaliana)

Phenylcoumaran benzylic ether reductase (PCBER) is a key enzyme in the biosynthesis of 8-5'-linked neolignans. In poplar (Populus spp.), PCBER is one of the most abundant proteins found in the xylem. nih.govnih.gov Its biological role was elucidated through the analysis of transgenic poplar trees with downregulated PCBER expression. Metabolite profiling of these transgenic plants revealed that the in vivo substrate for PCBER is a hexosylated 8-5-coupling product of sinapyl alcohol and guaiacylglycerol, which is then reduced by the enzyme. nih.govnih.gov This finding highlights PCBER's function in reducing monolignol coupling products.

In the model plant Arabidopsis thaliana, a candidate gene, AtPCBER1 (At4g39230), has been cloned and identified as a putative PCBER. This gene is part of a larger family of reductases that includes pinoresinol-lariciresinol and isoflavone reductases. nih.gov Comprehensive expression analyses in Arabidopsis, utilizing large-scale databases and experimental methods like RNA blot analysis, have been crucial for understanding the unique and overlapping expression patterns of such gene families, providing insight into their specific roles in plant metabolism. nih.gov

Role of Transcriptional Co-regulators (e.g., Mediator Complex Subunits REF4 and RFR1)

The expression of genes in the phenylpropanoid pathway is controlled by a complex network of regulatory proteins. The Mediator complex, a conserved transcriptional co-regulator in eukaryotes, plays a central role by bridging DNA-binding transcription factors and the RNA polymerase II machinery. nih.govnih.gov

In Arabidopsis, two subunits of the Mediator complex, REDUCED EPIDERMAL FLUORESCENCE 4 (REF4/MED33b) and REF4-RELATED 1 (RFR1/MED33a), are essential for maintaining phenylpropanoid homeostasis. nih.govnih.gov Research has shown that the disruption of both REF4 and its paralog RFR1 results in the enhanced expression of multiple phenylpropanoid biosynthetic genes. nih.govnih.govnih.gov This upregulation at the gene level leads to the increased accumulation of various downstream products of the pathway. nih.gov These findings provide strong genetic evidence for the functional role of REF4 and RFR1 within the Mediator complex, demonstrating that they act to repress the transcription of phenylpropanoid biosynthetic genes, thereby ensuring that the levels of these metabolites are appropriately controlled. nih.gov

Impact of Specific Gene Mutations on Lignan Accumulation

Mutations in genes encoding key enzymes of the monolignol and lignan biosynthetic pathways can significantly alter the accumulation and composition of these compounds.

One prominent example is the effect of mutations in the Caffeic Acid O-methyltransferase (COMT) gene. COMT is responsible for the methylation of precursors leading to sinapyl alcohol. Inhibition or mutation of the COMT gene in plants like maize has been shown to decrease the total lignin content and specifically reduce the ratio of syringyl (S) to guaiacyl (G) units. nih.gov In some cases, COMT mutations can lead to the accumulation of neurotransmitters and affect the body's ability to degrade them, highlighting the diverse roles of this enzyme. austinmdclinic.com

These examples demonstrate that single gene mutations can create bottlenecks in the metabolic pathway, leading to a decrease in certain end-products and the accumulation of intermediate compounds, thereby altering the plant's chemical profile.

The table below summarizes the effects of specific gene mutations on the phenylpropanoid pathway.

Table 1: Impact of Gene Mutations on Phenylpropanoid Metabolism| Gene | Organism | Mutation Type | Observed Impact on Metabolites |

|---|---|---|---|

| COMT | Maize | Inhibition of expression | Decreased total lignin content and reduced S/G ratio. nih.gov |

| CAD (bmr6) | Sorghum | Nonsense mutation | Reduced lignin concentration and altered composition. smolecule.com |

| REF4 & RFR1 | Arabidopsis thaliana | Gene disruption | Enhanced expression of phenylpropanoid genes and increased accumulation of products. nih.govnih.gov |

| PCBER | Poplar | Downregulation | Accumulation of a hexosylated 8-5-coupled monolignol dimer and over 2000-fold higher levels of its cysteine adducts. nih.govnih.gov |

Glycosylation and Other Conjugation Pathways

This compound can undergo further modification through glycosylation, where a sugar moiety is attached to the core structure. This process can significantly alter the compound's solubility and biological activity.

Formation of Xylosides, Glucosides, and Rhamnopyranosides

Research has identified several glycosylated forms of this compound in various plant species. Glycosides are formed when a monosaccharide reacts with an alcohol group of an aglycone, such as this compound. austinmdclinic.com

Specific glycosides that have been identified include:

Xylosides: this compound 9-O-β-D-xylopyranoside has been reported, featuring a xylose sugar attached to the parent molecule. chemscene.comsmolecule.commedchemexpress.com

Glucosides: (7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucoside is a known natural product where a glucose unit is conjugated to the lignan.

Rhamnopyranosides: this compound 9-O-α-L-rhamnopyranoside has been isolated from sources like star anise, demonstrating the attachment of a rhamnose sugar. medchemexpress.com

The table below lists the identified glycosides of this compound.

Table 2: Identified Glycosides of this compound| Glycoside Name | Attached Sugar | CAS Number |

|---|---|---|

| This compound 9-O-β-D-xylopyranoside | Xylose | Not specified in results |

| (7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucoside | Glucose | Not specified in results |

| This compound 9-O-α-L-rhamnopyranoside | Rhamnose | Not specified in results |

Functional Implications of Glycosylation in Plant Metabolism

This compound can be further modified in plants through glycosylation, a process where a sugar moiety is attached to the molecule, forming a glucoside. The synthesis of its glucosides involves the dimerization of coniferyl alcohol by a soluble intracellular peroxidase, followed by the enzymatic addition of a glucose molecule. nih.gov

Historically, dehydrodiconiferyl alcohol glucosides (DCGs) were reported to possess cytokinin-like activity, suggesting a role in promoting cell division and growth in plants. nih.gov These compounds were isolated from transformed Vinca rosea tumor cells and were shown to substitute for the cytokinin requirement for the growth of tobacco callus cells in culture. nih.gov This led to the hypothesis that DCGs could act as signaling molecules involved in plant development.

However, recent research has called these earlier findings into question. A 2023 study reinvestigating the bioactivity of dehydrodiconiferyl alcohol glucoside found no evidence that it is taken up by plant cells. nih.govpnas.org The study also failed to replicate the previously reported stimulation of tobacco callus formation and observed no significant changes in the expression of genes responsive to cytokinins or involved in cell division. nih.govpnas.org While the aglycone, dehydrodiconiferyl alcohol, was readily taken up and converted to its glucoside within plant cells, the resulting accumulation of the glucoside did not demonstrate any of the previously attributed biological activities. nih.gov

This recent evidence suggests that the role of this compound glycosylation may not be directly related to hormonal signaling in the way previously understood. Glycosylation is a common modification of secondary metabolites in plants, often influencing their solubility, stability, and transport. It is possible that the glycosylation of this compound serves a purpose related to its storage or detoxification within the plant cell, rather than acting as a primary growth regulator. Further research is needed to fully elucidate the precise functional implications of this modification in plant metabolism.

Synthetic Methodologies for Dihydrodehydrodiconiferyl Alcohol and Its Derivatives

Laboratory Synthesis Approaches

Catalytic Intramolecular C-H Insertion (e.g., Rhodium-catalyzed)

A concise and effective method for the synthesis of (rac)-trans-dihydrodehydrodiconiferyl alcohol involves a rhodium-catalyzed intramolecular C-H insertion. nih.govrsc.org This key step allows for the efficient construction of the 2,3-disubstituted dihydrobenzofuran ring system. In a notable synthesis, a precursor diazo compound was treated with a chiral rhodium catalyst, Rh₂(S-DOSP)₄, to induce the cyclization. rsc.orgresearchgate.net This reaction proceeds with good yield and a degree of diastereoselectivity, favoring the desired trans isomer. researchgate.net

The general strategy involves the synthesis of a suitably functionalized aromatic precursor bearing a diazo group. This precursor is prepared through a multi-step sequence, often starting from commercially available materials. Upon exposure to the rhodium catalyst, the diazo group is converted into a rhodium carbene, which then undergoes an intramolecular C-H insertion reaction with a nearby aromatic C-H bond to form the dihydrobenzofuran ring. Subsequent functional group manipulations can then be carried out to complete the synthesis of the target molecule. rsc.orgresearchgate.net

Table 1: Key Steps in a Rhodium-Catalyzed Synthesis of a Dihydrobenzofuran Precursor rsc.orgresearchgate.net

| Step | Reagents and Conditions | Yield |

| Etherification | KH, 18-crown-6, THF, 60 °C | 98% |

| Wittig Olefination | nBuLi, (methoxymethyl)triphenylphosphonium (B8745145) chloride, THF, -78 °C to rt | 70% |

| Enol Ether Hydrolysis | Hg(OAc)₂, MeCN-H₂O, rt | 67% |

| Oxidation | NaClO₂, 2-methyl-2-butene, NaH₂PO₄·2H₂O, tBuOH-H₂O, 0 °C to rt | 86% |

| Methylation | CH₂N₂, Et₂O-THF, -78 °C to rt | 95% |

| Diazo Transfer | p-ABSA, DBU, MeCN, 0 °C to rt | 90% |

| C-H Insertion | Rh₂(S-DOSP)₄ (1.3 mol%), toluene, 0 °C | 95% |

Stereoselective and Diastereoselective Synthesis of Neolignans

Achieving high stereoselectivity is a critical challenge in the synthesis of neolignans like dihydrodehydrodiconiferyl alcohol, which possess multiple chiral centers. Research has focused on developing methods that control the relative and absolute stereochemistry of the final product. While the rhodium-catalyzed C-H insertion provides a route to the racemic trans isomer, other strategies have been developed for the stereocontrolled synthesis of related neolignans. researchgate.netresearchgate.net

For instance, the stereoselective synthesis of the related neolignan, (+)-dehydrodiconiferyl alcohol, has been achieved, and this methodology is also applicable to the preparation of its enantiomer and other biologically active derivatives. These synthetic approaches often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. The development of such stereoselective routes is crucial for studying the specific biological activities of individual stereoisomers.

Precursor-Based Derivation (e.g., from Methyl Ferulate)

While a direct synthetic pathway from methyl ferulate to this compound is not extensively documented in the literature, the biosynthesis of this neolignan provides insights into relevant precursors. This compound is naturally derived from the dimerization of coniferyl alcohol. rsc.org This biosynthetic pathway involves an oxidative coupling of two coniferyl alcohol molecules to form the characteristic 8-5' linkage and the dihydrobenzofuran core. rsc.org

In the laboratory, synthetic strategies can mimic this biosynthetic approach by utilizing precursors that can be readily converted to the coniferyl alcohol-like structures needed for the key coupling or cyclization steps. Ferulic acid and its esters, such as methyl ferulate, are closely related to coniferyl alcohol and are valuable starting materials in organic synthesis. The esterification of ferulic acid can be efficiently achieved using various methods, including microwave irradiation, to produce a range of alkyl ferulates. nih.gov These derivatives, with their modified lipophilicity, can be valuable intermediates for the synthesis of various bioactive compounds. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. While a specific chemoenzymatic synthesis of this compound has not been detailed, the principles of this approach are highly applicable to its construction.

Enzymes such as lipases and alcohol dehydrogenases are powerful tools for the stereoselective synthesis of chiral building blocks. nih.gov For example, lipases can be used for the kinetic resolution of racemic alcohols or esters, providing access to enantiomerically enriched intermediates. nih.gov Alcohol dehydrogenases can catalyze the stereoselective reduction of ketones to produce chiral alcohols. nih.gov These enzymatic steps could be integrated into a synthetic route to this compound to control the stereochemistry of the chiral centers.

Furthermore, biocatalytic methods for the construction of the dihydrobenzofuran scaffold itself are being developed. For instance, engineered myoglobins have been shown to catalyze the asymmetric cyclopropanation of benzofurans, leading to the formation of stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity. nih.govrochester.edu Such a strategy could potentially be adapted for the synthesis of the core structure of this compound.

Biotransformation Methods Utilizing Microbial and Enzymatic Systems

Biotransformation offers an alternative, environmentally friendly approach to the synthesis and modification of complex natural products. researchgate.net These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations with high regio- and stereoselectivity.

For this compound, a key enzymatic transformation has been identified. A phenylcoumaran benzylic ether reductase has been isolated and characterized. This enzyme is capable of reducing the benzylic ether functionalities of both dehydrodiconiferyl alcohol and this compound. This reductase-mediated transformation is a key step in the biosynthesis of these compounds in plants. The use of such enzymes in a controlled biotransformation process could allow for the selective modification of the dihydrobenzofuran core.

Analog Synthesis and Structural Modification

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The synthetic routes developed for the parent compound can often be adapted to produce a wide range of derivatives with modifications at various positions of the molecule.

For example, the rhodium-catalyzed intramolecular C-H insertion strategy has been utilized to synthesize analogues with different substitution patterns on the aromatic rings. researchgate.net By starting with appropriately substituted precursors, it is possible to introduce a variety of functional groups, which can modulate the biological activity of the resulting compounds. The synthesis of a (2-aryl)-3',4'-disubstituted analogue has been reported, demonstrating the flexibility of this synthetic approach. researchgate.net

Biological Roles and Functional Significance in Research Contexts

Contribution to Plant Cell Wall Architecture and Lignification Processes

Dihydrodehydrodiconiferyl alcohol is a key intermediate in the lignification process, contributing to the complex architecture of the plant cell wall. As a dilignol, it is formed through the reduction of dehydrodiconiferyl alcohol, which itself is a product of the oxidative coupling of two coniferyl alcohol molecules. Lignin (B12514952), a complex polymer of aromatic compounds, provides structural support, rigidity, and hydrophobicity to plant cell walls, and is crucial for water transport and defense against pathogens.

In certain genetic contexts, such as in plants with a deficiency in the enzyme cinnamyl alcohol dehydrogenase (CAD), the role of this compound becomes more pronounced. In these CAD-deficient mutants, the metabolic pathway is altered, leading to an accumulation of coniferaldehyde. This, in turn, results in the increased formation of this compound, which becomes a more significant component of the lignin polymer. Research has shown that in such cases, this compound can couple with traditional monolignols and even with itself, thereby altering the typical structure and properties of the lignin. This demonstrates the compound's integral role in the plasticity of lignification and its direct contribution to the molecular makeup of the plant cell wall.

Intermediary Metabolism and Secondary Metabolite Homeostasis

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites, including lignin precursors. The precursor to this compound, coniferyl alcohol, has been identified as a signaling molecule that can regulate this pathway. Studies have shown that coniferyl alcohol can exert feedback control on the expression of genes encoding key enzymes in the phenylpropanoid pathway.

Alterations in the lignification pathway that lead to an increased production of this compound can have a cascading effect on the broader secondary metabolite profile of a plant. When the flux through the phenylpropanoid pathway is redirected towards the formation of this compound, particularly in scenarios like CAD deficiency, the availability of precursors for other secondary metabolites can be affected.

For instance, research has observed that changes in lignin composition are often accompanied by shifts in the accumulation of other phenolic compounds. While direct studies on the specific influence of this compound on other secondary metabolite classes are not extensive, the interconnectedness of these pathways suggests an indirect regulatory role. The increased synthesis of this dilignol could potentially lead to a decrease in the production of other compounds derived from common precursors or, conversely, trigger compensatory mechanisms that upregulate other branches of secondary metabolism.

Investigational Biological Activities in in vitro and in vivo Research Models

Beyond its role in plant biology, this compound has garnered attention in biomedical research for its potential neuroactive properties. Studies utilizing the PC12 cell line, a common model for neuronal differentiation, have demonstrated that this compound can induce neurite outgrowth. Neurites are the projections from a neuron's cell body that develop into axons and dendrites, and their growth is a fundamental process in neuronal development and regeneration.

Research has shown that treatment of PC12 cells with this compound leads to a significant increase in the percentage of cells bearing neurites. This suggests that the compound may have potential as a therapeutic agent for promoting nerve regeneration.

The mechanism by which this compound promotes neurite outgrowth has been investigated, and evidence points to the involvement of key intracellular signaling pathways. Specifically, the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) signaling cascades have been implicated. nih.gov

Inhibition of these pathways with specific chemical inhibitors has been shown to block the neuritogenic effects of this compound in PC12 cells. nih.gov This indicates that the compound likely exerts its effects by activating or modulating upstream components of the MAPK and PKC pathways, which are known to be crucial regulators of cell differentiation, proliferation, and survival, including neuronal differentiation and neurite extension.

| Research Finding | Cellular Model | Signaling Pathway Implicated | Reference |

| This compound induces neurite outgrowth. | PC12 cells | Not specified in abstract | nih.gov |

| The neuritogenic effect is mediated through the MAPK and PKC pathways. | PC12 cells | MAPK, PKC | nih.gov |

Anti-Hepatitis B Virus (HBV) Activity of Glycosylated Forms

Glycosylated forms of this compound have demonstrated potential as anti-hepatitis B virus (HBV) agents. Specifically, this compound 9-O-β-D-xylopyranoside has been shown to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) in HepG2.2.15 cells. chemscene.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were reported to be 1.67 mM for HBsAg and greater than 2.15 mM for HBeAg. chemscene.com This suggests a dose-dependent suppression of HBV antigen secretion. nih.gov

The study of lignans (B1203133) and their glycosides as antiviral agents is a growing area of research. nih.govnih.gov Many lignans have shown a range of biological activities, including antiviral properties. nih.govarkat-usa.org The addition of a sugar moiety, as in the case of glycosylated forms of this compound, can significantly impact the compound's solubility, stability, and biological activity. mdpi.com While research into the specific anti-HBV mechanisms of this compound glycosides is ongoing, the initial findings highlight their potential as a basis for the development of new antiviral therapies. chemscene.comnih.gov It is important to note that many antiviral medications can have side effects, and further research is needed to understand the full pharmacological profile of these compounds. researchgate.netwjgnet.com The consumption of alcohol has been shown to impact the progression of HBV infection and can interfere with the body's immune response. nih.gov

Interaction with Cellular Signaling Pathways (e.g., JNK/c-Jun, NF-κB, HO-1 induction by related lignans)

This compound and related lignans have been found to interact with key cellular signaling pathways, including the JNK/c-Jun and NF-κB pathways. One study found that dehydrodiconiferyl alcohol (DDC), a related lignan (B3055560), suppressed the adhesion of monocytes to endothelial cells by inhibiting the JNK/c-Jun pathway, rather than the NF-κB pathway. nih.govresearchgate.net This suggests a specific mechanism of action for this class of compounds in modulating inflammatory responses.

In contrast, other research has shown that dehydrodiconiferyl alcohol can inactivate NF-κB pathways in macrophages, leading to an anti-inflammatory effect and improved wound healing. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its activation can be triggered by various stimuli, including alcohol. nih.gov Studies have shown that alcohol can induce the production of reactive oxygen species (ROS), which in turn can activate NF-κB signaling. nih.gov The ability of certain lignans to modulate this pathway highlights their therapeutic potential.

Furthermore, the dysregulation of JNK phosphorylation has been implicated in alcohol dependence, with studies showing both increases and decreases in JNK activity in different brain regions following alcohol exposure and withdrawal. nih.gov This complex interplay between lignans, cellular signaling, and external factors like alcohol consumption underscores the need for further investigation into the precise mechanisms of action.

Antioxidant Investigations (in context of lignan family)

Lignans as a class of compounds are recognized for their antioxidant properties, primarily their ability to scavenge free radicals. nih.govnih.govresearchgate.net The antioxidant capacity of lignans is influenced by their chemical structure, including the arrangement of their skeletal framework and the degree of oxidation. nih.gov Lignans containing catechol (3,4-dihydroxyphenyl) groups tend to exhibit the highest radical scavenging activity. nih.gov

The mechanism of free radical scavenging by aromatic compounds like lignans involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical and terminates the chain reaction. researchgate.net The resulting phenoxy radical can be stabilized through resonance. researchgate.net

Studies have investigated the antioxidant properties of various lignans using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov These studies have demonstrated that the antioxidant activity of lignans is concentration-dependent. nih.gov The presence of antioxidants can also influence the polymerization of coniferyl alcohol, a precursor to lignin, by altering the amounts of different interunit substructures. nih.gov While this compound is part of this antioxidant-rich family, specific detailed studies on its individual antioxidant capacity are less common compared to more abundant lignans.

Ecological and Evolutionary Research Perspectives

Proposed Roles in Plant Defense Mechanisms

Lignans, including this compound, are believed to play a crucial role in plant defense mechanisms against a variety of threats, including pathogens and herbivores. researchgate.netnih.govnih.gov These compounds are a significant class of secondary metabolites that contribute to a plant's resistance and adaptation to its environment. mdpi.com

The defensive functions of lignans are diverse. They can act as physical barriers through lignification, a process that strengthens plant cell walls and makes them more resistant to penetration by pathogens. nih.govnih.gov Lignification can also disrupt the enzymes that pathogens secrete to break down cell walls. nih.gov Furthermore, some lignans possess antimicrobial, antiviral, and antifungal properties, directly inhibiting the growth and spread of invading organisms. researchgate.net The production of these defensive compounds can be induced in response to an attack, forming part of a plant's acquired immune response. youtube.com

Adaptive Evolution of Metabolic Pathways

The diversity of lignan structures found in the plant kingdom is a testament to the adaptive evolution of their biosynthetic pathways. arkat-usa.orgnsf.govnih.gov These pathways have evolved to produce a wide array of compounds with specialized functions, often in response to specific environmental pressures. nih.gov

The biosynthesis of lignans begins with the phenylpropanoid pathway, which produces monolignols like coniferyl alcohol. mdpi.comnsf.gov These precursors are then coupled and modified by a series of enzymes, including dirigent proteins and reductases, to generate the various lignan scaffolds. arkat-usa.orgnih.govresearchgate.net The evolution of these enzymes and their substrate specificities has been a key driver of lignan diversity. researchgate.net

For instance, variations in the activity of pinoresinol-lariciresinol reductase (PLR) can lead to the accumulation of different types of lignans in different plant species. researchgate.net The study of these metabolic pathways provides insights into the evolutionary history of plant chemical defenses and offers opportunities for metabolic engineering to enhance the production of valuable lignans. nih.gov Comparative transcriptomics and metabolomics are powerful tools for uncovering the molecular basis of these adaptive traits. mdpi.com

Sensory Science Research

Research into the sensory properties of this compound is limited. However, one study identified it as a "sweet-tasting" compound in cognac spirits and oak wood at a concentration of 2 mg/L. researchgate.net This finding suggests that this compound may contribute to the flavor profile of certain aged alcoholic beverages.

The sensory perception of alcoholic beverages is complex, involving a wide range of volatile and non-volatile compounds. tdx.cat While the primary tastes like sweet, sour, and bitter are well-known, more subtle flavor contributors are continuously being discovered. The identification of this compound as a taste-active compound highlights the potential for further research into the sensory roles of lignans in food and beverages.

Identification as a Taste-Active Compound (e.g., Sweetness)

Investigations into the chemical components responsible for the taste of specific foods have led to the isolation and characterization of this compound. For instance, studies focusing on the sensory-active compounds in plant-based foods have pinpointed this lignan as one of the molecules contributing to their characteristic taste.

The process of identifying taste-active compounds like this compound involves a combination of analytical chemistry and sensory evaluation. Researchers first isolate the various chemical constituents of a food item. These isolated compounds are then assessed by trained sensory panelists to determine their specific taste attributes, such as sweetness, bitterness, or umami, and their taste thresholds.

While not a primary sweetening agent in the way that sugars are, the presence of this compound can modulate and contribute to the perception of sweetness as part of a complex mixture of flavor compounds. Its role is often subtle, contributing to the richness and depth of a food's flavor profile. The study of such compounds is crucial for understanding the nuances of food chemistry and for applications in the food industry, such as in the development of flavorings and the quality control of food products.

The table below summarizes key research findings related to the sensory evaluation of compounds in various food and beverage matrices.

| Research Focus | Key Findings |

| Alcoholic Beverages | The perception of taste in alcoholic beverages is complex, involving interactions between ethanol (B145695) and other compounds. Ethanol itself can be perceived as both sweet and bitter depending on its concentration. nih.govresearchgate.net |

| Wine Sensory Analysis | The order in which wines of different alcohol concentrations are tasted can significantly impact the perception of their sensory profiles, including sweetness and bitterness. cabidigitallibrary.org |

| Ethanol and Sweetness | Studies on dry wines have shown that variations in ethanol content do not always have a direct effect on the perception of sweet taste, highlighting the importance of sensory interactions with other wine constituents. researchgate.net |

| Sensory Evaluation Techniques | Descriptive analysis using trained sensory panels is a key method for characterizing the sensory attributes of beverages and identifying the contribution of individual compounds to the overall flavor. researchgate.net |

Analytical Methodologies for Research and Quantification

Advanced Profiling and Quantitative Analysis

The precise analysis and quantification of dihydrodehydrodiconiferyl alcohol in various complex mixtures rely on sophisticated analytical techniques. These methods enable not only the identification and structural elucidation of the compound but also the investigation of its biosynthetic pathways and spatial distribution within biological tissues.

Untargeted Metabolomic Profiling by LC-HRMS

Untargeted metabolomic profiling using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has proven to be a powerful tool for discovering and identifying novel compounds in complex samples. nih.govresearchgate.net This approach involves the separation of molecules in a sample by liquid chromatography, followed by their detection and identification based on their accurate mass-to-charge ratio by a high-resolution mass spectrometer.

In a notable study, an untargeted LC-HRMS approach was applied to analyze cognac spirits, leading to the first-time identification of this compound in both spirits and oak wood. nih.govresearchgate.net This integrative methodology allowed for the screening of hundreds of ions, ultimately pinpointing compounds of interest. Following the untargeted profiling, a targeted fractionation protocol was developed to isolate and further characterize the identified compounds. This research highlighted the effectiveness of LC-HRMS in discovering new taste-active compounds in complex food and beverage matrices. nih.gov

More broadly, untargeted metabolomics with UHPLC-HRMS is a valuable strategy for generating chemical fingerprints of samples and identifying markers that differentiate them. mdpi.com This technique has been successfully used to analyze the impact of fermentation on the phenolic composition of wines, demonstrating its utility in tracking chemical changes during complex biological processes. mdpi.com The selection of the ionization mode, such as the positive ion mode, can be optimized for the detection of specific classes of compounds. mdpi.com

Quantitative 1H NMR for Structural Analysis

Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical method for the structural elucidation and quantification of organic molecules. process-nmr.com This technique provides detailed information about the chemical structure of a compound and allows for rapid quantitative analysis without extensive sample preparation. The principle of qHNMR is based on the molar ratio of the integration value of unique molecular fingerprint peaks to the integrated signal of an internal standard. process-nmr.com

The structural analysis of this compound has been facilitated by NMR. nih.govresearchgate.net In combination with HRMS, NMR was used to elucidate the structure of the compound after its initial discovery in spirits. researchgate.net The PubChem database entry for this compound includes 1D NMR spectral data, which is crucial for its identification and structural confirmation. nih.gov

While specific quantitative ¹H NMR studies focusing solely on this compound are not extensively detailed in the provided results, the general applicability of the technique is well-established for analyzing components in complex mixtures like fermented beverages. process-nmr.comnih.gov For instance, ¹H NMR has been used for the quantitative determination of ethanol (B145695) and other compounds in cider, demonstrating its robustness for quantification in such matrices. researchgate.net

Sample Preparation Strategies for Complex Biological Matrices

For liquid samples such as beverages, sample preparation for techniques like ¹H NMR can be minimal, sometimes only requiring the addition of an internal standard. process-nmr.com However, for more complex matrices and more sensitive analyses, more elaborate procedures are often required.

Liquid-Liquid Extraction (LLE) is a common technique used to separate target compounds from a liquid mixture based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org The choice of the extraction solvent is crucial and depends on the properties of the analyte. orientjchem.org

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are other widely used techniques. SPME is a fast and efficient method that can extract a percentage of the analyte from a biological matrix using a small volume of extraction agent. nih.gov

For analyses involving mass spectrometry, such as LC-MS, various matrix and sample preparation protocols are available. These can include dried droplet methods or double-layer methods, often utilizing a matrix like sinapinic acid (SA) or 2,5-dihydroxybenzoic acid (DHB). skku.edu The goal of these methods is to co-crystallize the analyte with the matrix to facilitate ionization.

Future Directions and Emerging Research Avenues

Elucidation of Uncharacterized Biosynthetic Intermediates and Enzymes

The biosynthesis of Dihydrodehydrodiconiferyl alcohol is understood to occur via the dimerization of coniferyl alcohol. nih.gov A proposed mechanism involves an 8-5' radical coupling to form the characteristic dihydrobenzofuran structure. researchgate.net However, the precise enzymatic machinery and the full cascade of intermediates involved in vivo are not completely characterized.

Future research will likely focus on:

Peroxidases and Laccases: While soluble intracellular peroxidases are implicated in the dimerization of coniferyl alcohol to form the related dehydrodiconiferyl alcohol, the specific isozymes responsible for this compound synthesis in different plant species and tissues remain to be identified. nih.gov

Dirigent Proteins: The stereochemistry of lignan (B3055560) coupling can be controlled by dirigent proteins. Investigating the potential role of such proteins in guiding the specific formation of the (2R,3S) or (2S,3R) enantiomers of this compound is a critical next step.

Reductases: The conversion of a potential dehydrodiconiferyl alcohol intermediate to this compound would require a reductase. Identifying and characterizing the specific enzyme responsible for this saturation step is essential for a complete biosynthetic map.

Advanced Structural-Functional Relationship Studies of Stereoisomers

This compound possesses two chiral centers, leading to the existence of different stereoisomers, primarily the (2R,3S)-trans and (2S,3R)-trans enantiomers. nih.gov While synthetic methods are increasingly able to produce specific stereoisomers, a significant knowledge gap exists regarding how these different spatial arrangements affect biological function. researchgate.net

Emerging research should prioritize:

Comparative Bioassays: Testing individually synthesized, enantiomerically pure isomers in various biological assays (e.g., antioxidant, antimicrobial, cytotoxic) to determine if activity is stereospecific.

Molecular Docking Studies: Using computational models to simulate the interaction of different stereoisomers with potential protein targets. This can provide insights into the structural basis for any observed differences in biological activity.

Interaction with Receptors: Investigating how different isomers interact with cellular receptors or enzymes, which could explain their varying physiological effects within the plant or in other organisms.

Integration of Multi-Omics Data for Comprehensive Understanding of in planta Dynamics

Understanding the regulation and function of this compound within a plant requires a holistic approach. The integration of multiple "omics" datasets provides a powerful strategy to build a comprehensive picture of the compound's dynamics. springernature.comnih.govfrontiersin.org This systems biology approach can connect the genetic blueprint to the final metabolic output. frontiersin.org

Key areas for integration include:

Transcriptomics: Identifying the genes encoding biosynthetic enzymes (peroxidases, reductases, etc.) and tracking their expression levels under different conditions (e.g., developmental stages, environmental stress) to understand when and where the compound is produced. nih.gov

Proteomics: Quantifying the levels of the actual biosynthetic enzymes to confirm that gene expression translates to protein synthesis. frontiersin.org

Metabolomics: Measuring the concentration of this compound, its precursors (like coniferyl alcohol), and related metabolites to map the metabolic network and its flux. nih.gov

By integrating these data layers, researchers can build predictive models of how plants regulate the production of this neolignan in response to internal and external cues. springernature.comresearchgate.net

Development of Novel Analytical Approaches for in situ Quantification

Current methods for the analysis of this compound, such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR), are highly effective for identifying and quantifying the compound in extracts. researchgate.net However, these methods require tissue homogenization, which results in the loss of spatial information. A key future challenge is to visualize and quantify the compound in situ.

Promising technologies for this purpose include:

Mass Spectrometry Imaging (MSI): Techniques like DESI (Desorption Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging could be adapted to map the precise location of this compound within plant tissues, such as in specific cell types of the xylem or in response to pathogen attack.

Raman Microspectroscopy: This non-destructive technique can generate a chemical map of a sample, potentially allowing for the visualization of this compound and other lignans (B1203133) within living cells without the need for labels.

Deeper Investigation into Ecological Roles and Plant-Environment Interactions

The distribution of this compound across various plant species suggests it plays important ecological roles, though these are currently poorly understood. nih.gov As a lignan, it is broadly implicated in plant defense and structural integrity.

Future research should focus on several key hypotheses:

Allelopathy: Investigating whether the compound is exuded from roots or leached from litter and what effect it has on the germination and growth of competing plant species.

Antimicrobial and Antifungal Activity: Performing detailed studies to assess its efficacy against a range of plant pathogens. Its presence in oak wood suggests a potential role in protecting against decay. researchgate.net

Insect Herbivory Defense: Determining if the compound acts as a deterrent or toxin to herbivorous insects.

Abiotic Stress Response: Quantifying its accumulation in response to environmental stressors like UV radiation, drought, or heavy metal exposure to clarify its role as a protective antioxidant or signaling molecule.

Exploration of Chiral Synthesis Pathways for Specific Enantiomers

The ability to produce specific enantiomers of this compound is crucial for studying structure-function relationships and for potential applications. Significant progress has been made in the asymmetric synthesis of the dihydrobenzofuran core. researchgate.net

Future exploration in this area will likely involve the refinement and development of several key strategies:

| Synthesis Strategy | Description | Key Features |

| Metal-Catalyzed C-H Insertion | Utilizes transition metal catalysts, often rhodium (Rh), to facilitate an intramolecular C-H insertion, forming the dihydrobenzofuran ring. researchgate.net | Can be made highly diastereoselective and enantioselective through the use of chiral catalysts and auxiliaries. researchgate.net |

| Enzymatic Kinetic Resolution | Employs enzymes, such as lipases, that preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com | Offers high enantioselectivity under mild reaction conditions. |

| Biocatalytic Asymmetric Reduction | Uses alcohol dehydrogenases (ADHs) for the enantioselective reduction of a ketone precursor to a specific chiral alcohol. nih.govrsc.org | Can produce either (R)- or (S)-alcohols depending on the specific enzyme chosen. nih.gov |

| Phase-Transfer Catalysis | Involves the use of a chiral phase-transfer catalyst to control stereochemistry during the formation of the core structure from a tosylhydrazone precursor. researchgate.net | An effective method for achieving asymmetric synthesis. |

Further research will aim to improve the efficiency and scalability of these routes, develop novel catalysts with even higher selectivity, and combine chemo-enzymatic steps into cascade reactions for more streamlined syntheses. mdpi.comrsc.org

Q & A

Q. What validated analytical methods are recommended for quantifying dihydrodehydrodiconiferyl alcohol (DHDA) in plant extracts?

High-Performance Liquid Chromatography (HPLC) with ≥98% purity standards is the primary method for quantification . For structural confirmation, combine NMR spectroscopy (e.g., ¹H- and ¹³C-NMR) with HR-ESI-MS to resolve stereochemistry and molecular formulae (e.g., C₂₀H₂₄O₆, [M+Na]⁺ = 399.1403) . Ensure calibration against certified reference materials (CRMs) with defined stereocenters (e.g., 7S,8R or 7R,8S configurations) .

Q. How can researchers ensure the stereochemical purity of DHDA during isolation?

Use chiral column chromatography or enzymatic assays to distinguish enantiomers (e.g., (7S,8R)- vs. (7R,8S)-DHDA) . Validate purity via optical rotation measurements (e.g., specific rotation [α]ᴅ = -17.7°) and cross-reference with published NMR data for meta-substituted benzene rings or trans-configurations at C-7/C-8 .

Q. What are the optimal storage conditions for DHDA to maintain stability in long-term studies?

Store DHDA in airtight, light-resistant containers at 2–8°C for short-term use. For extended storage (1–3 years), lyophilized powders should be kept at -20°C, while DMSO stock solutions (10 mM) are stable at -80°C . Avoid freeze-thaw cycles to prevent degradation.

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. antifibrotic effects) be reconciled in DHDA studies?

Contradictions may arise from cell-type specificity (e.g., selective cytotoxicity in melanoma cells vs. antifibrotic activity in hepatic stellate cells (HSCs)) . Design dose-response experiments (e.g., 1–50 µM range) and compare mechanisms:

Q. What experimental strategies are effective for enhancing DHDA’s bioavailability in vivo?

- Structural modification : Synthesize glucopyranoside derivatives (e.g., 4-O-β-D-glucopyranoside) to improve water solubility .

- Drug delivery systems : Encapsulate DHDA in liposomes or nanoparticles to enhance hepatic targeting .

- Co-administration : Combine with bioavailability enhancers (e.g., piperine) in rodent models .

Q. How can researchers address discrepancies in reported enzyme interactions (e.g., reductase vs. oxidase activity)?

- Substrate specificity : Test DHDA against NADPH-dependent reductases vs. oxygenases using radiolabeled substrates (e.g., ³H-DHDA) .

- Enzyme denaturation controls : Include heat-denatured enzyme assays to confirm activity .

- Kinetic analysis : Calculate Km and Vmax values to compare catalytic efficiency across enzyme isoforms .

Q. What methodologies validate DHDA’s druglikeness and safety profile for preclinical development?

- Toxicity assays : Perform Ames tests (mutagenicity), hERG inhibition assays (cardiotoxicity), and in vivo carcinogenicity studies in rodents .

- ADME profiling : Assess solubility (logP = 1.261), plasma protein binding, and metabolic stability in microsomal models .

- Rule of Five compliance : Verify molecular weight (<500 Da), hydrogen bond donors/acceptors (<5/10) .

Methodological Challenges and Solutions

Q. What protocols optimize DHDA extraction yields from Liriodendron tulipifera?

- Solvent selection : Use methanol for polar lignans (yield: ~0.5–1.2% w/w) .

- Column chromatography : Fractionate crude extracts with silica gel (hexane:EtOAc gradients) followed by Sephadex LH-20 .

- Yield validation : Compare with authenticated vouchers and spiked recovery experiments (>90% accuracy) .

Q. How can researchers differentiate DHDA from structurally similar neolignans (e.g., dehydrodiconiferyl alcohol)?

- Mass spectrometry : Use HR-ESI-MS to distinguish molecular formulae (e.g., DHDA: C₂₀H₂₄O₆ vs. dehydrodiconiferyl alcohol: C₂₀H₂₂O₆) .

- NMR fingerprinting : Identify diagnostic signals (e.g., DHDA’s tetrasubstituted benzene ring at δH 6.52–6.49) .

- Enzymatic hydrolysis : Treat with β-glucosidase to detect glycosylated derivatives .

Q. What in vitro models best predict DHDA’s antifibrotic efficacy in liver disease?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.